molecular formula C16H16N4O3S B2356204 Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852376-89-7

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No. B2356204
CAS RN: 852376-89-7
M. Wt: 344.39
InChI Key: FYTKNJBBFBNXOJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exhibits promising anticancer activity. Researchers have found that it can inhibit tumor growth by interfering with cell division, inducing apoptosis (programmed cell death), and disrupting cancer cell signaling pathways. Preclinical studies have shown efficacy against various cancer types, including breast, lung, and colon cancers .

Antimicrobial Effects

This compound demonstrates potent antimicrobial properties. It inhibits the growth of bacteria, fungi, and other pathogens. Researchers are investigating its potential as a novel antimicrobial agent to combat drug-resistant strains and infectious diseases .

Analgesic and Anti-Inflammatory Activity

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate may act as an analgesic (pain-reliever) and anti-inflammatory agent. It modulates inflammatory pathways, reducing pain and inflammation. Clinical studies are ongoing to validate its efficacy .

Antioxidant Properties

The compound exhibits antioxidant activity, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in preventing age-related diseases and promoting overall health .

Antiviral Potential

Researchers are exploring the antiviral effects of this compound. It may inhibit viral replication and entry into host cells, making it a potential candidate for antiviral drug development .

Enzyme Inhibition

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects have implications in various physiological processes and disease pathways .

Potential Antitubercular Agent

Preliminary studies suggest that this compound may have antitubercular activity. Tuberculosis remains a global health challenge, and novel agents are urgently needed .

Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). Link Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives as potential anticancer agents. RSC Advances, 12, 191-199. Link

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to its pharmacological effects.

Biochemical Pathways

These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.

Result of Action

Given the pharmacological activities associated with similar compounds, the compound may have effects such as inhibition of inflammation, reduction of oxidative stress, inhibition of viral replication, and inhibition of cell proliferation .

properties

IUPAC Name

methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10(16(21)23-3)24-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTKNJBBFBNXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

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